molecular formula C17H18N6O B7350937 4-amino-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]quinazoline-7-carboxamide

4-amino-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]quinazoline-7-carboxamide

Numéro de catalogue B7350937
Poids moléculaire: 322.4 g/mol
Clé InChI: PJCAYQNDYUUMAX-HIFRSBDPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-amino-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]quinazoline-7-carboxamide, commonly known as CPI-1189, is a novel quinazoline derivative that has shown promising results in scientific research. This compound has gained attention due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Mécanisme D'action

The mechanism of action of CPI-1189 involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. CPI-1189 also inhibits the activity of histone deacetylases (HDACs), which play a crucial role in gene expression and epigenetic regulation.
Biochemical and Physiological Effects:
CPI-1189 has been shown to have various biochemical and physiological effects. In cancer research, CPI-1189 has been shown to induce apoptosis and cell cycle arrest in cancer cells. In inflammation research, CPI-1189 has been shown to inhibit the production of pro-inflammatory cytokines. In neurological disorders, CPI-1189 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

CPI-1189 has several advantages for lab experiments, including its high potency and selectivity for its target molecules. However, CPI-1189 also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.

Orientations Futures

There are several future directions for the research on CPI-1189. In cancer research, further studies are needed to determine the efficacy of CPI-1189 in combination with other chemotherapeutic agents. In inflammation research, further studies are needed to determine the optimal dosage and duration of CPI-1189 treatment. In neurological disorders, further studies are needed to determine the long-term effects of CPI-1189 treatment and its potential for clinical applications.
Conclusion:
CPI-1189 is a novel quinazoline derivative that has shown promising results in scientific research. Its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders, make it an attractive target for further research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CPI-1189 discussed in this paper provide a comprehensive overview of this compound and its potential for clinical applications.

Méthodes De Synthèse

The synthesis of CPI-1189 involves a multi-step process that starts with the reaction of 2-nitrobenzaldehyde with cyclopentadiene to form a diene intermediate. The diene intermediate then undergoes a Diels-Alder reaction with maleic anhydride to form a cycloadduct. The cycloadduct is then reduced to form the corresponding cyclohexene derivative. The final step involves the reaction of the cyclohexene derivative with 2-aminomethylimidazole to form CPI-1189.

Applications De Recherche Scientifique

CPI-1189 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, CPI-1189 has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has also shown that CPI-1189 has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, CPI-1189 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Propriétés

IUPAC Name

4-amino-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c18-16-12-5-4-11(8-14(12)20-9-21-16)17(24)22-13-2-1-3-15(13)23-7-6-19-10-23/h4-10,13,15H,1-3H2,(H,22,24)(H2,18,20,21)/t13-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCAYQNDYUUMAX-HIFRSBDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N2C=CN=C2)NC(=O)C3=CC4=C(C=C3)C(=NC=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)N2C=CN=C2)NC(=O)C3=CC4=C(C=C3)C(=NC=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.